![molecular formula C19H14N2O5 B2762077 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618871-79-7](/img/structure/B2762077.png)
4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
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Description
Scientific Research Applications
Synthesis and Reactivity
Studies have demonstrated the utility of furan and pyrrole derivatives in synthesizing complex heterocyclic frameworks. For example, the reaction of 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones with hydrazine and phenylhydrazine yields pyrrolo[3,4-c]pyrazol-6-ones, highlighting the compound's role in generating novel heterocyclic structures with potential biological activity (Gein & Mar'yasov, 2015).
Materials Science
The incorporation of furan and pyrrole moieties into polymers and materials has been explored for enhancing properties such as conductivity and stability. For instance, furans and pyrroles serve as important synthons in chemical synthesis, commonly found in natural products, pharmaceutical agents, and materials, indicating their broad applicability in designing novel materials with enhanced features (Kelly, Kerrigan, & Walsh, 2008).
Pharmaceutical Research
In pharmaceutical research, the synthesis of complex molecules containing furan and pyrrole rings is critical for developing new therapeutic agents. The novel synthesis routes for pyrrole and furan derivatives provide a foundation for discovering new drugs with enhanced efficacy and reduced toxicity. For example, the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate highlights the potential for creating new compounds with significant biological activity (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-10-14(20-26-11)21-16(12-6-3-2-4-7-12)15(18(23)19(21)24)17(22)13-8-5-9-25-13/h2-10,16,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAIYYXDSVNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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